For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid
A comprehensive guide to the synthesis of the novel heterocyclic compound, 4-bromo-7-methyl-1H-indole-2-carboxylic acid, outlining two viable synthetic pathways. This document provides detailed retrosynthetic analysis, precursor synthesis, and step-by-step protocols for the target molecule, alongside predicted characterization data.
Introduction
Indole-2-carboxylic acids are a class of heterocyclic compounds that form the structural core of many biologically active molecules and pharmaceuticals. Their versatile scaffold allows for a wide range of chemical modifications, making them valuable building blocks in drug discovery and medicinal chemistry. This guide focuses on the synthesis of a specific, substituted derivative, 4-bromo-7-methyl-1H-indole-2-carboxylic acid, a compound with potential applications in the development of novel therapeutic agents. Due to the absence of a direct, published synthetic protocol, this document outlines two of the most chemically sound and logical approaches: the Fischer Indole Synthesis and the Reissert Indole Synthesis.
Retrosynthetic Analysis
A retrosynthetic approach to 4-bromo-7-methyl-1H-indole-2-carboxylic acid reveals two primary synthetic disconnections, leading to the Fischer and Reissert indole synthesis pathways.
Caption: Retrosynthetic analysis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent on the availability of key starting materials. As these precursors are not readily commercially available, their synthesis is a critical first step.
Synthesis of (3-bromo-6-methylphenyl)hydrazine (for Fischer Route)
This hydrazine derivative can be prepared from 3-bromo-6-methylaniline via a two-step diazotization and reduction sequence.
Caption: Synthesis of (3-bromo-6-methylphenyl)hydrazine.
Experimental Protocol:
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Diazotization: 3-bromo-6-methylaniline is dissolved in a solution of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[1]
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Reduction: In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C. The previously prepared diazonium salt solution is added slowly to the SnCl2 solution with vigorous stirring, keeping the temperature below 10 °C. After the addition is complete, the mixture is stirred for a further 2-3 hours at room temperature.
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Work-up: The resulting precipitate (the hydrochloride salt of the hydrazine) is collected by vacuum filtration and washed with a small amount of cold water. The crude product can be purified by recrystallization from ethanol or by treatment with a base (e.g., NaOH) to liberate the free hydrazine, followed by extraction and distillation under reduced pressure.[2][3]
Synthesis of 2-bromo-5-methyl-1-nitrotoluene (for Reissert Route)
This nitrotoluene derivative can be synthesized by the nitration of 2-bromo-5-methyltoluene.
Experimental Protocol:
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Nitration: To a stirred mixture of 2-bromo-5-methyltoluene in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a temperature maintained between 0 and 10 °C.
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Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature and then poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and then dried. The crude product can be purified by recrystallization from ethanol.
Synthesis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid
With the necessary precursors in hand, the synthesis of the target molecule can proceed via one of the following two methods.
Method A: Fischer Indole Synthesis
This classic method involves the acid-catalyzed cyclization of a phenylhydrazone.
Caption: Fischer Indole Synthesis of the target molecule.
Experimental Protocol:
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Hydrazone Formation: (3-bromo-6-methylphenyl)hydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by thin-layer chromatography (TLC).
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Cyclization: After cooling, a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, is added to the reaction mixture. The mixture is then heated to a temperature typically ranging from 80 to 150 °C for several hours.
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Work-up and Purification: The reaction mixture is cooled and poured into a large volume of cold water or ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.
Method B: Reissert Indole Synthesis
This method involves the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization.
Caption: Reissert Indole Synthesis of the target molecule.
Experimental Protocol:
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Condensation: 2-bromo-5-methyl-1-nitrotoluene and diethyl oxalate are added to a solution of sodium ethoxide in absolute ethanol. The mixture is stirred at room temperature or gently heated to initiate the condensation reaction. The reaction progress can be followed by TLC.
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Reductive Cyclization: After the condensation is complete, the nitro group is reduced to an amine, which then undergoes intramolecular cyclization. This can be achieved by various methods, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or by using a reducing agent like zinc dust in acetic acid.
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Hydrolysis: The resulting indole-2-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid. This is typically done by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.
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Work-up and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.
Characterization of 4-bromo-7-methyl-1H-indole-2-carboxylic acid
The following table summarizes the expected physicochemical and spectroscopic data for the title compound. It is important to note that in the absence of published experimental data, these values are predicted based on the known properties of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0 (br s, 1H, COOH), 11.8 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 163 (C=O), 138-110 (Ar-C), 105 (C-3), 20 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3200-2500 (O-H stretch, broad), 1680 (C=O stretch), 1600, 1450 (Ar C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z 252, 254 ([M-H]⁻, isotopic pattern for Br) |
References
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-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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PubChem. Indole-2-carboxylic acid | C9H7NO2 | CID 72899. [Link]
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ResearchGate. MI Product ion spectra of M +• of 2-(p-bromophenyl)indole (m/z 271) (a).... [Link]
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MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
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ACS Publications. Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates. [Link]
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The Ohio Journal of Science. The Synthesis and Diazotization of Some Ketone Hydrazones. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
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